molecular formula C7H12Cl2N2O B1436161 2-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride CAS No. 2140326-55-0

2-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride

Katalognummer: B1436161
CAS-Nummer: 2140326-55-0
Molekulargewicht: 211.09 g/mol
InChI-Schlüssel: XMJZXZBOPWSELI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characterization of 2-(Pyrrolidin-2-yl)-1,3-oxazole Dihydrochloride

Molecular Geometry and Conformational Analysis

This compound is a bicyclic heterocyclic compound featuring a pyrrolidine moiety fused to an oxazole ring. The molecular formula is C₇H₁₂Cl₂N₂O , with a molecular weight of 211.09 g/mol . The oxazole ring consists of a five-membered aromatic system with one nitrogen and one oxygen atom, while the pyrrolidine ring is a saturated five-membered amine structure. The dihydrochloride form introduces two chloride counterions, enhancing ionic interactions and solubility.

Conformational analysis reveals that steric interactions between the pyrrolidine ring and the oxazole moiety influence molecular geometry. The pyrrolidine ring typically adopts a chair-like conformation, with the substituents at the 2-position oriented to minimize steric hindrance. This arrangement may lead to a slight distortion in the planarity of the oxazole ring, as observed in similar pyrrolidine-oxazole hybrids. The dihydrochloride form further stabilizes the structure through electrostatic interactions between the protonated nitrogen atoms and chloride ions.

Crystallographic Studies via X-ray Diffraction

Crystallographic studies are critical for determining the exact spatial arrangement of atoms in the solid state. While direct X-ray data for this compound is not explicitly reported in the literature, analogous oxazole derivatives provide insights into potential packing motifs. For example, oxazole-pyrrolidine hybrids often exhibit hydrogen-bonding networks involving chloride ions and protonated nitrogen atoms.

In related compounds, such as pyrrolo[2′,3′:3,4]cyclohepta[1,2-d]oxazoles, X-ray diffraction reveals that the oxazole ring adopts a planar geometry, while the pyrrolidine ring exhibits chair-like conformations. These findings suggest that this compound may adopt a similar arrangement, with intermolecular hydrogen bonds stabilizing the crystal lattice.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

NMR spectroscopy provides detailed information about the electronic environment and structural connectivity of the compound. For this compound, key NMR features include:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Pyrrolidine CH₂ (adjacent to N) 1.5–2.5 Multiplet 4H
Pyrrolidine CH₂ (remote from N) 2.8–3.5 Multiplet 4H
Oxazole C₅–H 7.0–8.0 Singlet 1H

The pyrrolidine protons exhibit splitting due to vicinal coupling, while the oxazole proton shows a characteristic singlet due to the absence of neighboring protons. The dihydrochloride form may cause slight upfield shifts in the oxazole proton signal compared to the free base.

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy identifies functional groups and bonding environments. Key absorption bands for this compound include:

Vibrational Mode Wavenumber (cm⁻¹) Assignment
C=N (oxazole) 1600–1650 Aromatic C=N stretching
C–O (oxazole) 1200–1250 C–O stretching in oxazole ring
N–H (pyrrolidine) 3300–3500 N–H stretching (protonated amine)
Cl– counterion 600–800 C–Cl stretching (weak)

The absence of N–H stretching in the free base oxazole is replaced by strong C–N and C–O signals in the dihydrochloride form, confirming protonation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry (MS) provides insights into fragmentation pathways. For this compound, expected fragmentation patterns include:

Fragment m/z Description
[M]⁺ 211.09 Molecular ion (C₇H₁₂Cl₂N₂O)
[M – HCl]⁺ 174.63 Loss of one HCl (C₇H₁₀ClN₂O)
[M – 2HCl]⁺ 138.17 Loss of two HCl (C₇H₁₀N₂O)
Pyrrolidine + Oxazole fragments 72–85 Cleavage between pyrrolidine and oxazole

The molecular ion peak at m/z 211.09 confirms the molecular formula, while sequential loss of HCl molecules validates the dihydrochloride structure.

Eigenschaften

IUPAC Name

2-pyrrolidin-2-yl-1,3-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-2-6(8-3-1)7-9-4-5-10-7;;/h4-6,8H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJZXZBOPWSELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=CO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Ester Derivative Route and Conversion to Dihydrochloride Salt

A preferred industrial and laboratory method involves preparing a carboxylic acid ester derivative of 2-(pyrrolidin-1-ylmethyl)-1,3-oxazole, such as the methyl or ethyl ester, which is then converted to the free acid and subsequently to the dihydrochloride salt.

  • Stepwise Process:

    • Formation of Ester Intermediate:
      The compound of formula I (2-pyrrolidin-1-ylmethyl-1,3-oxazole-4-carboxylic acid ester) is synthesized, preferably as the ethyl ester due to better conversion efficiency.

    • Treatment with Pyrrolidine:
      The ester is reacted with pyrrolidine in an inert solvent such as dichloromethane (DCM) or toluene, or alternatively in an alcohol solvent, at temperatures ranging from 0 °C to reflux. This step facilitates the formation of the pyrrolidinyl-substituted oxazole intermediate.

    • Hydrolysis and Salt Formation:
      The ester intermediate is hydrolyzed using potassium carbonate followed by potassium hydroxide to yield the free acid. The acid is then converted to the potassium salt, which upon treatment with hydrochloric acid (HCl) forms the dihydrochloride salt.

  • Reaction Conditions:

    • Use of inert solvents (DCM, toluene)
    • Temperature control between 0 °C and reflux
    • Use of bases such as potassium carbonate and potassium hydroxide
    • Acidification with 2M HCl at low temperatures (5–20 °C)
  • Isolation:
    The dihydrochloride salt is isolated by cooling, filtration, and drying under vacuum at around 50 °C, yielding a white powder with high purity (90% theoretical yield reported).

Step Reagents/Conditions Outcome
a Esterification to ethyl ester Ethyl 2-(pyrrolidin-1-ylmethyl)-1,3-oxazole-4-carboxylate
b Pyrrolidine, inert solvent, reflux Pyrrolidinyl-substituted oxazole intermediate
c K2CO3, KOH hydrolysis, room temp overnight Free acid and potassium salt formation
d Acidification with 2M HCl, cooling Dihydrochloride salt precipitation

This method is documented in patent literature, demonstrating scalability and reproducibility for pharmaceutical applications.

Dehydration of Peptidic Starting Materials Using Trifluoroacetic Anhydride (TFAA)

Another synthetic approach involves the dehydration of peptidic amide precursors to form the oxazole ring, particularly useful for analogues of 2-(pyrrolidin-2-yl)-1,3-oxazole derivatives.

  • Key Features:

    • Starting materials are amino acid derivatives or peptidic amides containing pyrrolidine moieties.
    • The dehydration reaction employs trifluoroacetic anhydride (TFAA) as the dehydrating agent.
    • A minimum of 2 equivalents of TFAA is required to optimize oxazole formation.
    • The reaction proceeds under mild conditions, avoiding harsh reagents that could degrade sensitive functional groups.
  • Reaction Scheme:

    $$
    \text{Peptidic amide} \xrightarrow[\text{TFAA, 2 equiv}]{\text{Dehydration}} \text{Oxazole derivative}
    $$

  • Stability Considerations:

    • The nitrile group on the pyrrolidine ring stabilizes the oxazole ring, preventing hydrolysis or racemization.
    • Analogues without the nitrile group showed instability under acidic conditions and during chromatography.
    • The product is stable in DMSO-d6 over months and under assay conditions.
  • Representative Data Table of Starting Materials and Products:

Starting Material ID R Group R′ Group R″ Group Product Oxazole ID
1 Ph(CH2)3- CH3 l-prolinamide HUP-55
34 Ph(CH2)3- CH3 d-prolinamide 3
35 Ph(CH2)3- CH3 (S)-piperidine-2-carboxamide 4
... ... ... ... ...

This method is particularly valuable for synthesizing biologically active oxazole derivatives with high stereochemical integrity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Ester Derivative Route Pyrrolidine, DCM/toluene, K2CO3, KOH, HCl High purity, scalable, well-documented Multi-step, requires careful pH control
TFAA Dehydration of Peptidic Amides Trifluoroacetic anhydride, mild conditions Stereochemical control, stable products Requires specific starting materials
Robinson-Gabriel Synthesis Mineral acids, polyphosphoric acid Established classical method Lower yields, harsh conditions
Cycloisomerization Transition metals, propargylic amides Structural complexity, diverse substitution Catalyst cost, reaction optimization needed
1,3-Dipolar Cycloaddition Nitrile oxides, alkynes/alkenes Regioselective, versatile Limited to 1,2-oxazoles

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different pyrrolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Wissenschaftliche Forschungsanwendungen

2-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

  • The positional isomer 5-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride (CAS: 1864014-35-6) differs from the target compound in the attachment site of the pyrrolidine group. This may alter the electron density distribution on the oxazole ring, affecting reactivity in synthetic pathways or interactions with biological targets .
  • The 4-(2-methylpropyl)- analog introduces a hydrophobic side chain, increasing lipophilicity (clogP ~2.5 estimated) compared to the parent compound. Such modifications are common in optimizing compounds for blood-brain barrier penetration .

Salt Form and Solubility

  • Dihydrochloride salts (e.g., target compound and quizartinib) generally exhibit higher aqueous solubility than free bases, particularly in acidic environments. For example, quizartinib dihydrochloride is "very slightly soluble" at pH 1 but insoluble at higher pH, a property critical for its oral bioavailability .

Pharmacological Potential

  • The pyrrolidine-oxazole core may mimic ATP-binding motifs in kinase domains .
  • The 4-phenyl-5-isopropyl derivative (CAS: 1333833-69-4) demonstrates how steric bulk can enhance binding affinity to hydrophobic pockets in target proteins, though this may come at the cost of reduced solubility .

Biologische Aktivität

Overview

2-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride is a heterocyclic compound that combines a pyrrolidine and an oxazole ring, making it a significant subject of interest in medicinal chemistry. Its structure suggests potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C8_{8}H12_{12}Cl2_{2}N2_{2}O. The presence of both nitrogen and oxygen in its rings contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to modulation of enzyme activities or receptor functions, resulting in various therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to this compound possess significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related pyrrolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli ranged from 0.0039 to 0.025 mg/mL .
CompoundTarget BacteriaMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparative Studies

A comparison with other pyrrolidine and oxazole derivatives highlights the unique activity profile of this compound.

Compound TypeActivityNotable Features
Pyrrolidine DerivativesAntimicrobialGenerally lower MIC values compared to oxazole derivatives
Oxazole DerivativesAnticancerOften exhibit different mechanisms of action

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Candida albicans, showing promising antifungal activity with MIC values ranging from 16.69 to 78.23 µM against various strains .
  • Cancer Cell Line Study : Research involving human cancer cell lines indicated that treatment with the compound resulted in significant cell death and reduced proliferation rates, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What challenges arise in crystallizing this compound, and how can they be resolved?

  • Challenges : Hygroscopicity and twinning due to the dihydrochloride salt.
  • Solutions : Use anti-solvent vapor diffusion (e.g., ethanol/water) at 4°C. For twinned crystals, apply SHELXL’s TWIN/BASF commands during refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride
Reactant of Route 2
2-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.